1-(2-Amino-4,6-dichlorophenyl)ethanone
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Overview
Description
1-(2-Amino-4,6-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of acetophenone, where the phenyl ring is substituted with amino and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Amino-4,6-dichlorophenyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 1-(2-amino-phenyl)ethanone. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the phenyl ring.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boron reagent is coupled with a halogenated phenyl ethanone derivative. This reaction is catalyzed by palladium and requires mild reaction conditions, making it a versatile and widely used method in organic synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4,6-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The amino and dichloro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted phenyl ethanone derivatives.
Scientific Research Applications
1-(2-Amino-4,6-dichlorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs with specific therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4,6-dichlorophenyl)ethanone involves its interaction with molecular targets in biological systems. The amino and dichloro groups on the phenyl ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3,5-dichlorophenyl)ethanone: This compound has similar substituents but differs in the position of the amino and dichloro groups.
2,6-Dichloroacetophenone: Another related compound with dichloro substitution on the phenyl ring.
2-(4-Amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols: Structural isomers with additional alkylamino groups.
Uniqueness
1-(2-Amino-4,6-dichlorophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H7Cl2NO |
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Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-(2-amino-4,6-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H7Cl2NO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,11H2,1H3 |
InChI Key |
CXOHBBWFTQANQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Cl)Cl)N |
Origin of Product |
United States |
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